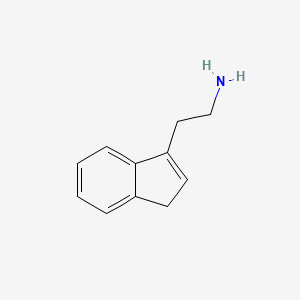
2-(1H-inden-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-inden-3-yl)ethan-1-amine is an organic compound with the molecular formula C11H13N It is a derivative of indene, a bicyclic hydrocarbon, and features an ethanamine group attached to the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield indene-3-ethanol.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium tetrahydridoaluminate in ethoxyethane.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Indene-3-carboxylic acid.
Reduction: Indene-3-ethanol.
Substitution: Various substituted indene derivatives.
Aplicaciones Científicas De Investigación
2-(1H-inden-3-yl)ethan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1H-Indole-3-ethanamine: Similar in structure but contains an indole ring instead of an indene ring.
2-(1H-Inden-3-yl)ethanamine: A positional isomer with the ethanamine group attached at a different position on the indene ring.
1H-Indene-3-carboxylic acid: An oxidized form of 2-(1H-inden-3-yl)ethan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(3H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2 |
Clave InChI |
HROPOWFHTDKPDU-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2=CC=CC=C21)CCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














